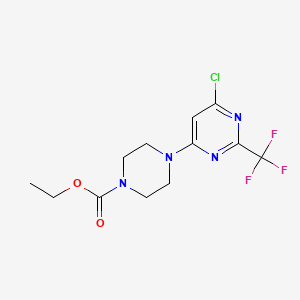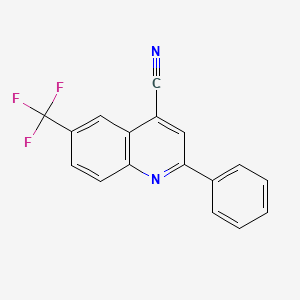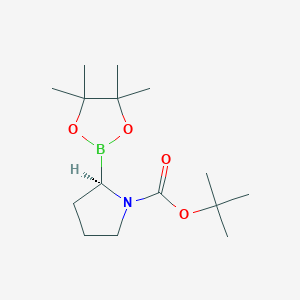
(4-(Octyloxy)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Octyloxy)phenyl)(phenyl)methanone, also known as 4-octyloxybenzophenone, is an organic compound with the molecular formula C21H26O2 and a molecular weight of 310.44 g/mol . This compound is a derivative of benzophenone and is characterized by the presence of an octyloxy group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Octyloxy)phenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxybenzophenone+1-BromooctaneK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Octyloxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Aplicaciones Científicas De Investigación
(4-(Octyloxy)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of UV-protective coatings and materials.
Mecanismo De Acción
The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)methanone involves its ability to absorb UV light, thereby protecting materials from UV-induced degradation . The compound interacts with UV light, leading to the formation of excited states that dissipate energy harmlessly. This property makes it an effective UV stabilizer in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A parent compound with similar UV-absorbing properties.
2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens and UV-protective coatings.
4-Methoxybenzophenone: Another derivative with UV-absorbing capabilities.
Uniqueness
(4-(Octyloxy)phenyl)(phenyl)methanone is unique due to the presence of the octyloxy group, which enhances its solubility in organic solvents and its compatibility with various polymer matrices. This makes it particularly useful in industrial applications where solubility and compatibility are crucial.
Propiedades
Número CAS |
35820-92-9 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4-octoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-10-17-23-20-15-13-19(14-16-20)21(22)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 |
Clave InChI |
WTJWFFXZUSGGKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
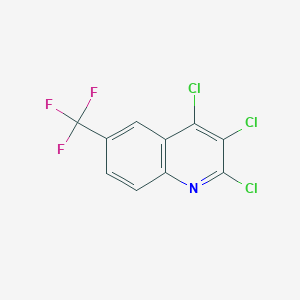
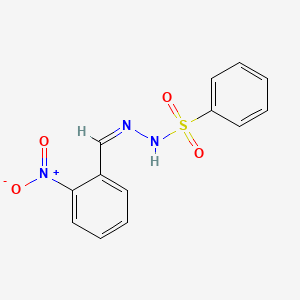

![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)

